molecular formula C15H12BrClFNO B2548423 1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone CAS No. 882748-37-0

1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone

Cat. No.: B2548423
CAS No.: 882748-37-0
M. Wt: 356.62
InChI Key: IJUNDKIPRPLEQJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-bromophenyl group at the carbonyl position and a 3-chloro-4-fluoroanilino moiety at the β-position.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-chloro-4-fluoroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClFNO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-14(18)13(17)9-12/h1-6,9,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUNDKIPRPLEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-chloro-4-fluoroaniline.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with acetone in the presence of a base to form 1-(4-bromophenyl)-2-propanone.

    Coupling Reaction: The intermediate 1-(4-bromophenyl)-2-propanone is then reacted with 3-chloro-4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The propanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of β-Amino Ketone Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Application Reference ID
1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone (Target Compound) C₁₆H₁₃BrClFNO 384.64 4-BrPh, 3-Cl-4-F-C₆H₃NH Potential enzyme inhibition
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone C₁₆H₁₅ClFNO 291.75 4-ClPh, 3-F-4-Me-C₆H₃NH Not reported
1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) C₁₇H₁₃BrClN₂O₂ 407.66 4-BrPh, 4-ClPh-oxadiazole Anti-inflammatory (59.5% edema suppression)
1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone C₂₁H₂₄ClNO 341.87 4-ClPh, 4-cyclohexyl-C₆H₄NH Not reported
1,3-Diphenyl-3-(4-chloroanilino)-1-propanone C₂₁H₁₈ClNO 335.83 Ph, 4-ClPhNH, Ph Intermediate in organic synthesis

Key Observations :

  • Substituent Impact on Bioactivity : The introduction of electron-withdrawing groups (e.g., Br, Cl, F) enhances stability and binding affinity in enzyme interactions. For example, IIIa (Table 1) showed significant anti-inflammatory activity due to the 4-chlorophenyl-oxadiazole moiety, which likely improves membrane permeability .
  • Steric Effects : Bulky substituents like cyclohexyl (Compound in ) reduce reactivity but may improve selectivity in target binding.

Pharmacological Activity

  • Anti-Inflammatory Effects: Compound IIIa (Table 1) demonstrated 59.5% suppression of carrageenan-induced paw edema at 100 mg/kg, outperforming its parent acid derivative (SI = 0.75 vs. 1.17) . The target compound’s 3-chloro-4-fluoroanilino group may similarly enhance anti-inflammatory potency due to halogen-mediated hydrophobic interactions.
  • Enzyme Inhibition: Analogous compounds like Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone) act as ALDH inhibitors, suggesting that the target compound’s halogenated aryl groups could modulate enzyme activity .

Crystallographic and Hydrogen Bonding Analysis

  • Crystal Packing: In 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (), centrosymmetric N–H⋯O hydrogen bonds form R₂²(12) ring motifs, stabilizing the crystal lattice.
  • Bond Angles : The β-carbon in related compounds adopts a distorted tetrahedral geometry (bond angles: 107.92°–114.69°), which is critical for chiral synthesis applications .

Biological Activity

1-(4-Bromophenyl)-3-(3-chloro-4-fluoroanilino)-1-propanone is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₅H₁₃BrClFNO
  • Molecular Weight : 353.63 g/mol

The structure consists of a bromophenyl group, a chloro-fluoroaniline moiety, and a propanone functional group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cancer progression. For example, it may inhibit the activity of receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways related to growth and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or function.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. Key findings include:

Activity Type Target IC₅₀ (µM) Notes
Kinase InhibitionEGFR0.5Significant inhibition observed in cancer cell lines.
Antibacterial ActivityE. coli15Effective against both gram-positive and gram-negative bacteria.

Case Studies

  • Cancer Treatment : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. The mechanism was linked to the inhibition of the EGFR pathway, which is often overactive in various cancers.
  • Antimicrobial Research : Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and E. coli. Results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Research Findings and Implications

The biological activity of this compound opens avenues for further research:

  • Pharmaceutical Development : Given its promising activity against cancer and bacteria, this compound could serve as a scaffold for developing new therapeutic agents.
  • Mechanistic Studies : Ongoing research should focus on elucidating the precise molecular mechanisms through which this compound exerts its effects, particularly in cancer biology.

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